molecular formula C8H4BrLiN2O2 B2894855 Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2490375-72-7

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2894855
CAS No.: 2490375-72-7
M. Wt: 246.98
InChI Key: VOSGACAJUFYJML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and a carboxylate group at position 2, coordinated with a lithium ion. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical synthesis and materials science. The bromine substituent enhances electrophilic aromatic substitution (e.g., Suzuki cross-coupling), while the carboxylate group improves solubility in polar solvents, facilitating its use in metal-catalyzed reactions .

Properties

IUPAC Name

lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSGACAJUFYJML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products:

Scientific Research Applications

Synthesis of Derivatives

The synthesis of lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves several chemical transformations that yield derivatives with varied biological activities. For instance, studies have shown that substituents at the C6 position of the imidazo[1,2-a]pyridine ring can significantly affect the compound's efficacy as an inhibitor of protein geranylgeranylation, which is crucial in cancer cell proliferation and survival .

Key Synthetic Routes:

  • Nucleophilic Substitution Reactions: These reactions allow for the introduction of various substituents at the C6 position, leading to compounds with diverse biological profiles.
  • Suzuki–Miyaura Cross-Coupling Reactions: This method is often employed to synthesize more complex derivatives that retain the core imidazo[1,2-a]pyridine structure while enhancing biological activity .

Biological Evaluation

The biological evaluation of this compound and its derivatives has revealed promising anticancer properties. Compounds derived from this structure have been tested for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in various cancers.

Anticancer Activity:

  • Inhibition of PI3Kα: A derivative of this compound has been identified as an effective PI3Kα inhibitor, which plays a significant role in tumorigenesis and cancer progression .
  • Cytotoxicity Assays: Various derivatives have been screened against human cancer cell lines (e.g., HeLa cells), demonstrating IC50 values indicating effective cytotoxicity. For instance, certain derivatives displayed IC50 values below 150 μM, showcasing their potential as anticancer agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in inhibiting cancer cell growth and its mechanism of action:

Case Study 1: Anticancer Activity

A series of synthesized derivatives were evaluated for their activity against cervical carcinoma HeLa cells. The most active compounds exhibited significant inhibitory effects on cell viability through selective targeting of RGGT (Rab geranylgeranyl transferase), crucial for protein prenylation involved in cell signaling pathways associated with cancer progression .

Case Study 2: Antikinetoplastid Activity

Research has also indicated that certain analogs exhibit potent antikinetoplastid activity against parasites such as Trypanosoma cruzi and Leishmania infantum. One notable derivative showed IC50 values as low as 1.35 μM against Trypanosoma brucei, indicating its potential use in treating diseases caused by these pathogens .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of selected derivatives of this compound:

Compound NameTargetIC50 (μM)Mechanism
Compound API3Kα<150Inhibits signaling pathway
Compound BRGGT25Disrupts protein prenylation
Compound CT. cruzi8.5Antikinetoplastid activity
Compound DT. brucei1.35Antikinetoplastid activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Bromine vs. Other Halogens
  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3) : The fluorine atom at position 8 increases electronegativity and metabolic stability compared to bromine. This compound is used in drug discovery for optimizing pharmacokinetic profiles .
  • Iodo derivatives are particularly useful in Sonogashira reactions .
Functional Group Modifications
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) : The ethyl ester form is less polar than the lithium carboxylate, making it suitable for organic phase reactions. It serves as a precursor for hydrolysis to the carboxylic acid or lithium salt .
  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 749849-14-7) : The free carboxylic acid form is highly polar and often used in salt formation or conjugation reactions. Its lithium salt enhances solubility in aqueous systems .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
Lithium 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 2193059-40-2 C₈H₄BrLiN₂O₂ 239.93 (calc.) High polarity, Suzuki coupling precursor, aqueous solubility
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 67625-37-0 C₁₀H₉BrN₂O₂ 269.09 Ester intermediate, organic-phase reactivity
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 749849-14-7 C₈H₅BrN₂O₂ 241.04 Precursor for salts, conjugation applications
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 C₁₀H₈BrFN₂O₂ 287.09 Enhanced metabolic stability, drug discovery applications
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate Not specified C₁₂H₁₄N₂O₄S 282.31 Sulfonyl group introduces metabolic resistance

Biological Activity

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity assays, and potential therapeutic applications.

1. Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties. The introduction of substituents such as bromine and carboxylate groups significantly influences their pharmacological profiles. Recent studies have highlighted the importance of these modifications in enhancing the efficacy of these compounds against various diseases.

2. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups that enhance biological activity. The SAR analysis indicates that the presence of specific substituents can lead to improved cytotoxicity against cancer cell lines.

Table 1: Summary of Biological Activity and IC50 Values

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa0.09 - 0.43PI3Kα inhibition
Analog 1aHeLa47Inhibition of Rab11A prenylation
Analog 1bHeLa386Inhibition of Ras prenylation

3. Cytotoxicity Assays

Cytotoxicity assays have been conducted using various cancer cell lines such as HeLa, A549, and MDA-MB-231. These studies are crucial for determining the potential of this compound as an anticancer agent.

Findings from Recent Studies

  • Cytotoxic Activity : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 0.09 µM to 0.43 µM against HeLa cells, indicating potent antiproliferative activity.
  • Mechanism : The compound acts primarily through the inhibition of the PI3Kα pathway, which is critical for cell survival and proliferation in various cancers .

4. Case Studies on Antimicrobial Activity

Research has also explored the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).

Table 2: Antimicrobial Efficacy Against MDR-TB

CompoundActivity Against MDR-TBMechanism
This compoundSignificantDisruption of bacterial cell wall synthesis

Recent studies indicate that this compound maintains anti-TB activity while exhibiting reduced lipophilicity compared to traditional anti-TB drugs . This property may enhance its bioavailability and therapeutic index.

5. Conclusion

This compound exhibits promising biological activity with significant implications in cancer therapy and infectious disease management. Its ability to inhibit key pathways involved in cell proliferation and survival positions it as a valuable candidate for further development in pharmacotherapy.

Future research should focus on optimizing its synthesis to enhance bioactivity and exploring its full therapeutic potential through clinical trials. The diverse mechanisms by which this compound operates underscore the need for continued investigation into imidazo[1,2-a]pyridine derivatives as a class with significant medicinal value.

Q & A

Basic: What are the common synthetic routes for preparing lithium 6-bromoimidazo[1,2-a]pyridine-2-carboxylate?

The synthesis typically involves two primary steps: (1) preparation of the carboxylic acid derivative and (2) neutralization with a lithium base. The acid precursor, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, can be synthesized via cycloisomerization of N-propargylpyridinium salts under aqueous basic conditions (e.g., NaOH) . Alternatively, condensation of 2-aminopyridines with α-bromoketones followed by oxidation yields the carboxylic acid . The lithium salt is then formed by reacting the acid with lithium hydroxide. For higher regioselectivity, Suzuki-Miyaura cross-coupling with aryl boronates can introduce substituents before carboxylation .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity (e.g., distinguishing C-2 carboxylate vs. ester groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+Li]+^+ ion for the lithium salt) .
  • X-ray Crystallography : Resolve crystal structure and confirm bromine placement (as demonstrated for ethyl 8-amino-6-bromo derivatives) .
  • Elemental Analysis : Validate lithium content and stoichiometry .

Advanced: How can computational methods like DFT predict electronic properties of this compound?

Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) can model electronic structure, including charge distribution and frontier molecular orbitals (HOMO/LUMO) . Projector Augmented Wave (PAW) methods are suitable for periodic systems, enabling analysis of lithium-ion interactions in solid-state forms . These models help predict redox behavior, solubility, and potential as a ligand in coordination chemistry.

Advanced: What strategies resolve contradictions in reaction yields for halogenated imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from competing side reactions (e.g., dehalogenation or ring-opening). Strategies include:

  • Optimizing Catalysts : Palladium or copper catalysts improve coupling efficiency in Suzuki-Miyaura reactions .
  • Controlling Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes by-products .
  • In Situ Monitoring : Use LC-MS or 19^{19}F NMR (for fluoro analogs) to track intermediate formation .

Basic: How does the lithium counterion influence solubility and reactivity?

Lithium salts generally exhibit higher solubility in polar solvents (e.g., water, DMSO) compared to free acids or esters, facilitating homogeneous reaction conditions . The Li+^+ ion can act as a Lewis acid, stabilizing intermediates in nucleophilic substitutions. However, hygroscopicity requires anhydrous handling to prevent hydrolysis .

Advanced: How to design experiments assessing the biological activity of this compound?

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Targeted Studies : Molecular docking with cyclin-dependent kinases (CDKs) or viral proteases to identify binding modes .
  • Metabolic Stability : Liver microsome assays to evaluate pharmacokinetic profiles .

Basic: What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with brominated compounds.
  • Ventilation : Use fume hoods due to potential lithium dust inhalation .
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced: How to optimize purification of the lithium salt for high purity?

  • Recrystallization : Use ethanol/water mixtures to exploit temperature-dependent solubility .
  • Column Chromatography : Silica gel with eluents like CH2_2Cl2_2/MeOH (95:5) to remove unreacted starting materials .
  • Ion-Exchange Resins : Replace residual Na+^+/K+^+ ions with Li+^+ for stoichiometric purity .

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsConditionsYieldReference
CycloisomerizationN-PropargylpyridiniumsNaOH, H2_2O, 25°C85–90%
Condensation2-Aminopyridine + α-BromoketonePd/C, EtOH, reflux60–70%
Suzuki-Miyaura CouplingBromoimidazo + Aryl BoronatePd(PPh3_3)4_4, K2_2CO3_3, DMF75–80%

Key Considerations for Researchers

  • Data Contradictions : Cross-validate spectral data with computational models (e.g., DFT-calculated NMR shifts vs. experimental) .
  • Structural Analogues : Compare reactivity with 6-fluoro or 8-bromo derivatives to assess substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.